Phosphonic acid, [1-(benzoylamino)-2,2-dichloroethenyl]-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Benzoylamino-2,2-dichloro-vinyl)-phosphonic acid diethyl ester is a complex organic compound with significant interest in various scientific fields. This compound features a benzoylamino group, a dichloro-vinyl group, and a phosphonic acid diethyl ester group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzoylamino-2,2-dichloro-vinyl)-phosphonic acid diethyl ester typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzoyl chloride with an amine to form the benzoylamino group. This intermediate is then reacted with a dichloro-vinyl compound under controlled conditions to introduce the dichloro-vinyl group. Finally, the phosphonic acid diethyl ester group is introduced through a reaction with diethyl phosphite.
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(1-Benzoylamino-2,2-dichloro-vinyl)-phosphonic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The dichloro-vinyl group can undergo substitution reactions with nucleophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1-Benzoylamino-2,2-dichloro-vinyl)-phosphonic acid diethyl ester is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to undergo various chemical reactions makes it a useful tool for modifying biomolecules and studying their functions.
Medicine
In medicine, (1-Benzoylamino-2,2-dichloro-vinyl)-phosphonic acid diethyl ester is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it valuable for creating customized products with specific properties.
Mechanism of Action
The mechanism of action of (1-Benzoylamino-2,2-dichloro-vinyl)-phosphonic acid diethyl ester involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with biological molecules, while the dichloro-vinyl group can participate in various chemical reactions. The phosphonic acid diethyl ester group can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
- (1-Benzoylamino-2,2-dichloro-vinyl)-phosphonic acid dimethyl ester
- (1-Benzoylamino-2,2-dichloro-vinyl)-phosphonic acid monoethyl ester
- (1-Benzoylamino-2,2-dichloro-vinyl)-phosphonic acid
Uniqueness
(1-Benzoylamino-2,2-dichloro-vinyl)-phosphonic acid diethyl ester is unique due to its specific combination of functional groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
50966-09-1 |
---|---|
Molecular Formula |
C13H16Cl2NO4P |
Molecular Weight |
352.15 g/mol |
IUPAC Name |
N-(2,2-dichloro-1-diethoxyphosphorylethenyl)benzamide |
InChI |
InChI=1S/C13H16Cl2NO4P/c1-3-19-21(18,20-4-2)13(11(14)15)16-12(17)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,16,17) |
InChI Key |
YMSNEBSFIYAGSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(=C(Cl)Cl)NC(=O)C1=CC=CC=C1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.